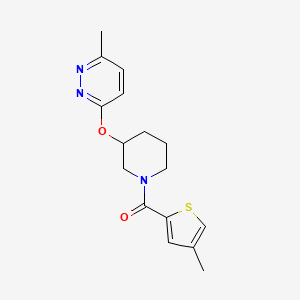

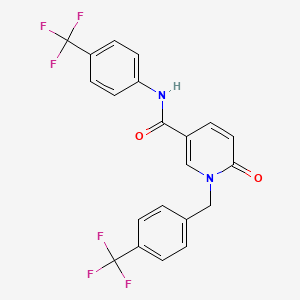

![molecular formula C19H17BrN2O4S B2579383 (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-19-7](/img/structure/B2579383.png)

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, dyes, and more .

Molecular Structure Analysis

The compound seems to contain a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The exact structure would need to be confirmed by physicochemical and spectral characteristics .Scientific Research Applications

Synthesis and Chemical Properties

Green Synthesis in Ionic Liquid Media : The compound has been involved in the green synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media. This approach emphasizes eco-friendly methods, showcasing the compound's utility in sustainable chemistry practices (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Synthesis of Thiazole Derivatives : It has been used in the synthesis of complex thiazole derivatives, such as the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate. These derivatives are crucial for advancing organic chemistry and developing new compounds with potential applications in various fields (Mohamed, 2021).

Biological and Pharmacological Applications

Antimicrobial Activities : The compound has shown relevance in the synthesis of benzothiazole-imino-benzoic acid ligands and their metal complexes, which exhibit antimicrobial activities against various bacterial strains. This indicates its potential use in developing new antimicrobial agents (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).

Aldose Reductase Inhibitors : Derivatives of this compound have been synthesized and evaluated as aldose reductase inhibitors, indicating potential applications in the treatment of diabetic complications. This highlights its significance in medicinal chemistry and drug discovery (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Antifungal Activity : Schiff base ligands derived from thiazole compounds, including this compound, have been synthesized and tested for antifungal activities. This suggests its role in developing new antifungal agents, particularly in agricultural and pharmaceutical contexts (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate, also known as methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-ethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, is the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanogenesis process, which is responsible for melanin production in skin cells .

Mode of Action

This compound interacts with tyrosinase, inhibiting its activity . The inhibition of tyrosinase leads to a decrease in melanin production, thereby affecting skin pigmentation . The compound has been shown to have a stronger affinity with tyrosinase than other known inhibitors, forming multiple hydrogen bonds and a hydrophobic interaction with residues of tyrosinase .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the action of tyrosinase . This inhibition disrupts the conversion of tyrosine to melanin, leading to a decrease in melanin production . The downstream effects include potential changes in skin pigmentation.

Result of Action

The primary molecular effect of this compound is the inhibition of tyrosinase, leading to a decrease in melanin production . This results in potential changes in skin pigmentation. The compound has been shown to have a strong inhibitory effect on tyrosinase without cytotoxicity in B16F10 melanoma cells .

properties

IUPAC Name |

methyl 2-[2-(2-bromobenzoyl)imino-6-ethoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O4S/c1-3-26-12-8-9-15-16(10-12)27-19(22(15)11-17(23)25-2)21-18(24)13-6-4-5-7-14(13)20/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOYBAPBACAWMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

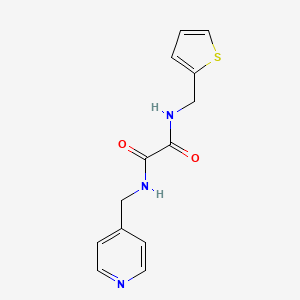

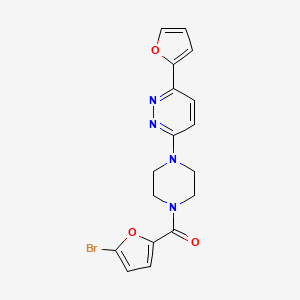

![2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2579301.png)

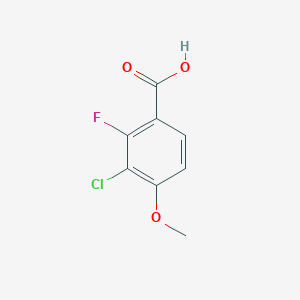

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2579302.png)

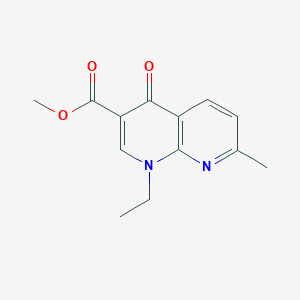

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)

![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579304.png)

![dimethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)terephthalate](/img/structure/B2579318.png)

![2-(benzylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2579319.png)

![4-[4-(4-Methylphenyl)-1-(5-nitropyridin-2-yl)pyrazol-3-yl]morpholine](/img/structure/B2579320.png)